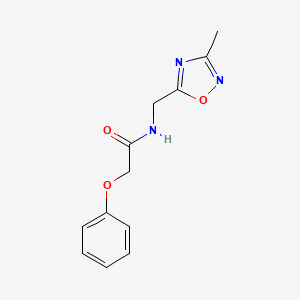
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxyacetamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,2,4-oxadiazole ring, as well as the phenoxy and acetamide groups. The oxadiazole ring is often involved in reactions with nucleophiles and electrophiles .Applications De Recherche Scientifique
1. Anticancer and Antimicrobial Applications
One significant application of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxyacetamide derivatives is in the realm of anticancer and antimicrobial activities. For instance, the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives have shown promise as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors in small lung cancer. These derivatives exhibit considerable inhibition of cell growth, suggesting potential for therapeutic applications in oncology (Panchal, Rajput, & Patel, 2020).
Furthermore, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan synthesized for their insensitive energetic materials properties also have implications in scientific research related to materials science, showing moderate thermal stabilities and insensitivity towards impact and friction, which can be crucial in the development of safer energetic materials (Yu et al., 2017).
2. Structural and Synthetic Chemistry
The synthesis and structural analysis of novel 1,3,4-Oxadiazole derivatives are also crucial applications. For example, an NMR study of a novel derivative containing the benzimidazole moiety has expanded our understanding of the structural characteristics of these compounds. This research provides valuable insights into the synthesis pathways and the structural versatility of oxadiazole derivatives, which are essential for the development of new chemical entities (Li Ying-jun, 2012).
3. Environmental Science
In environmental science, the study of degradation compounds of certain herbicides demonstrates the ecological implications of oxadiazole derivatives. The analysis and detection of these compounds in natural water underline the importance of understanding the environmental fate and transport of chemical substances derived from or related to oxadiazole structures (Zimmerman, Schneider, & Thurman, 2002).
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide may interact with a variety of biological targets.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can form hydrogen bonds with biological targets, potentially leading to changes in the target’s function.
Biochemical Pathways
1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide may also affect similar pathways.
Result of Action
Given the known activities of 1,2,4-oxadiazoles, it is plausible that this compound may exert anti-bacterial, anti-viral, or anti-leishmanial effects .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-9-14-12(18-15-9)7-13-11(16)8-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQWFFBDDCXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

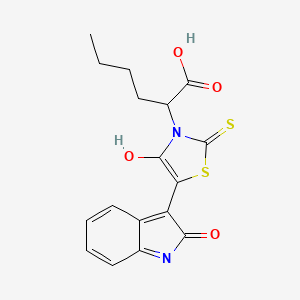

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2706578.png)
![methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706580.png)
![Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2706581.png)
![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride](/img/structure/B2706582.png)
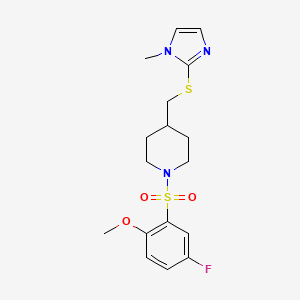
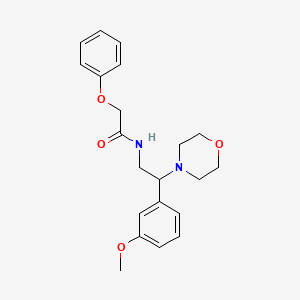
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2706586.png)

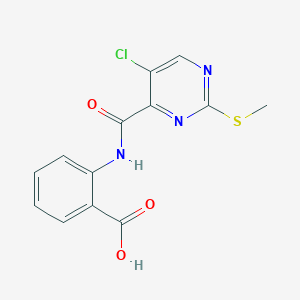
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2706591.png)
![N'-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2706592.png)
![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2706593.png)